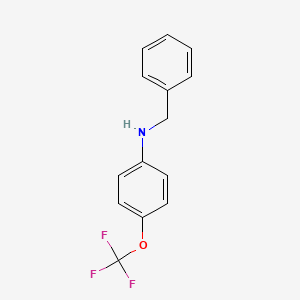

N-Benzyl-4-(trifluoromethoxy)aniline

説明

The exact mass of the compound N-Benzyl-4-(trifluoromethoxy)aniline is 267.08709849 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Benzyl-4-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-4-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-benzyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9,18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLXKTRNOFWMLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N-Benzyl-4-(trifluoromethoxy)aniline (CAS: 150879-97-3): A Technical Guide to Synthesis and Applications in Drug Discovery

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design[1]. Among these, the trifluoromethoxy (-OCF₃) group stands out as a "super-halogen" or "pseudo-halogen," offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic profile[1]. N-Benzyl-4-(trifluoromethoxy)aniline (CAS: 150879-97-3) is a highly versatile secondary amine scaffold that combines the steric bulk of a benzyl group with the metabolic stability and lipophilicity of a trifluoromethoxy-substituted aryl ring[2]. This whitepaper provides researchers and drug development professionals with an authoritative guide on the physicochemical properties, mechanistic synthesis, and pharmacological utility of this critical building block.

Physicochemical Profiling & Structural Causality

The utility of N-Benzyl-4-(trifluoromethoxy)aniline stems from the unique interplay of its structural components. The -OCF₃ group significantly enhances lipophilicity (LogP) compared to a standard methoxy group, which improves membrane permeability and bioavailability[1]. Furthermore, the high strength of the C-F bonds renders the -OCF₃ group exceptionally resistant to metabolic degradation, particularly by cytochrome P450 enzymes[3].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | N-Benzyl-4-(trifluoromethoxy)aniline |

| CAS Number | 150879-97-3[4] |

| Molecular Formula | C₁₄H₁₂F₃NO[2] |

| Molecular Weight | 267.25 g/mol [2] |

| Structural Class | Secondary Arylamine |

| Key Functional Groups | Trifluoromethoxy (-OCF₃), Benzylamine |

Synthetic Methodologies: The Reductive Amination Route

While direct alkylation of 4-(trifluoromethoxy)aniline with benzyl bromide is a possible synthetic route, it is notoriously prone to over-alkylation, yielding unwanted tertiary amines. As a best practice in synthetic chemistry, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred method[5].

Mechanistic Insights (Causality)

Sodium triacetoxyborohydride is a mild and highly selective reducing agent[5]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ selectively reduces the protonated imine (Schiff base) intermediate without reducing the unreacted benzaldehyde[6]. This selectivity ensures a high-yielding, self-validating reaction system that stops precisely at the secondary amine stage, avoiding over-alkylation[5].

Step-by-Step Experimental Protocol

This protocol outlines the direct reductive amination of 4-(trifluoromethoxy)aniline with benzaldehyde[5].

-

Imine Condensation :

-

In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(trifluoromethoxy)aniline (1.0 equivalent) and benzaldehyde (1.05 equivalents) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration[5].

-

Self-Validation Check: The slight excess of benzaldehyde ensures complete consumption of the aniline. DCE is the preferred solvent as it accelerates the reaction compared to THF[5].

-

-

Reduction Phase :

-

Reaction Monitoring :

-

Stir the reaction mixture at room temperature for 2–4 hours. Monitor the disappearance of the starting aniline via TLC (Hexane/EtOAc 8:2) or LC-MS.

-

-

Quenching and Workup :

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with dichloromethane (DCM) three times.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

-

Purification :

-

Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexane/EtOAc) to yield pure N-Benzyl-4-(trifluoromethoxy)aniline.

-

Synthetic Workflow Visualization

Figure 1: Reductive amination workflow for synthesizing N-Benzyl-4-(trifluoromethoxy)aniline.

Applications in Drug Discovery

N-Benzyl-4-(trifluoromethoxy)aniline serves as a critical intermediate in lead optimization[3]. The secondary amine can be readily functionalized into amides, sulfonamides, or ureas. When incorporated into a drug candidate, the -OCF₃ group acts as a lipophilic hydrogen bond acceptor, optimizing the compound's binding affinity to hydrophobic pockets in target proteins (such as kinases or GPCRs) while simultaneously shielding the aromatic ring from oxidative metabolism[1]. This dual action—enhancing both target engagement and pharmacokinetic half-life—makes CAS 150879-97-3 an indispensable tool for medicinal chemists[3].

References

-

Organic Chemistry Portal - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (Abdel-Magid, A. F., et al., J. Org. Chem., 1996, 61, 3849-3862). URL:[Link]

Sources

- 1. 1-(Azidomethyl)-4-(trifluoromethoxy)benzene|CAS 1093980-84-7 [benchchem.com]

- 2. N-Benzyl-4-(trifluoromethoxy)aniline | 150879-97-3 | Benchchem [benchchem.com]

- 3. 1-Bromo-2-(trifluoromethoxy)benzene | 64115-88-4 | Benchchem [benchchem.com]

- 4. N-Benzyl-4-(trifluoromethoxy)aniline | 150879-97-3 | Benchchem [benchchem.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]

N-Benzyl-4-(trifluoromethoxy)aniline: Comprehensive Profiling of Physical, Chemical, and Synthetic Properties

As drug discovery and agrochemical development pivot toward highly optimized, metabolically stable scaffolds, the strategic incorporation of fluorinated moieties has become paramount. N-Benzyl-4-(trifluoromethoxy)aniline (CAS: 133909-99-6) represents a highly versatile secondary amine building block. By coupling a flexible benzyl group with a 4-(trifluoromethoxy)phenyl ring, this molecule offers a unique intersection of steric adaptability and profound electronic modulation.

This whitepaper provides an in-depth technical analysis of its physicochemical behavior, details a state-of-the-art catalytic synthesis protocol, and establishes self-validating analytical standards for researchers and application scientists.

Molecular Architecture & Physicochemical Profiling

The defining feature of N-Benzyl-4-(trifluoromethoxy)aniline is the presence of the trifluoromethoxy ( −OCF3 ) group, often referred to in medicinal chemistry as a "super-halogen." The causality behind its unique behavior lies in the orthogonal properties it imparts: it is simultaneously highly electron-withdrawing and exceptionally lipophilic[1].

When designing neuroactive agents or agrochemicals requiring cuticular penetration, the −OCF3 group is strategically utilized to increase membrane permeability while preventing the oxidative O -demethylation typically suffered by standard methoxy ( −OCH3 ) groups via CYP450 enzymes.

Quantitative Physicochemical Summary

| Property | Value | Causality / Structural Significance |

| Molecular Formula | C14H12F3NO | Defines the secondary amine scaffold. |

| Molecular Weight | 267.25 g/mol | Falls well within Lipinski’s Rule of 5, ensuring optimal oral bioavailability. |

| Appearance | Pale yellow oil | Viscous liquid at standard temperature and pressure; dictates liquid-handling protocols[2]. |

| Hansch Parameter ( π ) | 1.04 | The positive π value of the −OCF3 group significantly drives up the overall LogP, enhancing lipid solubility[1]. |

| Hammett Constants ( σp ) | 0.35 | The strong inductive electron withdrawal from the para-position pulls electron density away from the aniline nitrogen, reducing its basicity and nucleophilicity[1]. |

Synthetic Methodologies: The "Borrowing Hydrogen" Paradigm

Historically, synthesizing secondary amines like N-Benzyl-4-(trifluoromethoxy)aniline relied on standard reductive amination using benzaldehyde and stoichiometric hydride donors (e.g., NaBH(OAc)3 ). However, this approach generates stoichiometric borate waste and requires moisture-sensitive reagents.

To achieve higher atom economy and operational safety, modern synthesis employs the Hydrogen Autotransfer (Borrowing Hydrogen) methodology. Using a cyclometalated Iridium(III) complex, benzyl alcohol is used directly as both the alkylating agent and the hydrogen source[3]. The catalyst "borrows" hydrogen from the alcohol to form an aldehyde in situ, facilitates condensation with the aniline, and then "returns" the hydrogen to reduce the resulting imine. Water is the only byproduct.

Catalytic cycle of the Ir(III)-mediated Borrowing Hydrogen methodology.

Step-by-Step Experimental Protocol

Note: The following protocol utilizes [Ir(dpyx−N,C,N)Cl(μ−Cl)]2 as the catalytic driver[4].

-

Substrate Loading: To a dry 5 mL round-bottom flask, add 4-(trifluoromethoxy)aniline (88.5 mg, 0.5 mmol). Causality: The electron-deficient nature of this aniline requires a highly active catalyst to ensure complete conversion.

-

Catalyst & Base Introduction: Add the Ir(III) catalyst (5.4 mg, 0.005 mmol, 1 mol%) and Cesium Carbonate ( Cs2CO3 , 49 mg, 0.15 mmol, 0.3 equiv)[4]. Causality: Cs2CO3 acts as a mild base to facilitate the initial deprotonation of the alcohol, triggering the formation of the active Iridium-alkoxide intermediate.

-

Solvent & Reagent Addition: Introduce benzyl alcohol (64 mg, 0.6 mmol) and tert-amyl alcohol (1 mL)[4]. Causality:tert-Amyl alcohol is chosen as the solvent because its steric hindrance prevents it from participating in the oxidation/reduction cycle, isolating the reactivity to the benzyl alcohol.

-

Thermal Activation: Reflux the reaction mixture under an air atmosphere for 12 hours.

-

Isolation: Cool to room temperature, remove the solvent via rotary evaporation, and purify the crude mixture via silica gel column chromatography (Eluent: Petroleum Ether / Ethyl Acetate). Expected yield: ~83%[2].

Analytical Characterization & Self-Validating Systems

In any rigorous synthetic workflow, the analytical characterization must serve as a self-validating system to confirm both identity and purity. For N-Benzyl-4-(trifluoromethoxy)aniline, Nuclear Magnetic Resonance (NMR) spectroscopy provides absolute diagnostic checkpoints.

Self-Validating NMR Protocol

-

1 H NMR (500 MHz, CDCl3 ): δ 7.37−7.29 (m, 5H), 7.02 (d, J = 8.3 Hz, 2H), 6.58 (d, J = 8.9 Hz, 2H), 4.31 (s, 2H), 4.10 (br s, 1H)[2].

-

Diagnostic Causality:

-

Purity Check: The benzylic protons appear as a sharp singlet at 4.31 ppm. If the reaction stalled at the intermediate phase, a diagnostic aldehyde proton peak at ~10.0 ppm (unreacted benzaldehyde) or a shifted CH2 peak at ~4.6 ppm (unreacted benzyl alcohol) would be visible. The absence of these peaks self-validates the completion of the reductive amination.

-

Electronic Environment: The aniline protons exhibit a distinct push-pull splitting pattern. The protons ortho to the amine are shielded by nitrogen's lone pair (6.58 ppm), whereas the protons meta to the amine are deshielded by the powerful inductive pull of the −OCF3 group (7.02 ppm).

-

Applications in ADME Optimization

In late-stage lead optimization, the substitution of a standard methoxy or halogen group with a trifluoromethoxy group is a proven bioisosteric strategy. The workflow below illustrates how N-Benzyl-4-(trifluoromethoxy)aniline derivatives are utilized to rescue failing drug candidates.

Workflow demonstrating the ADME optimization logic using the -OCF3 bioisostere.

By integrating the N-benzyl scaffold (which provides rotational freedom and π−π stacking capabilities within receptor pockets) with the −OCF3 group, researchers can fine-tune the pharmacokinetic profile of a molecule, ensuring it survives first-pass metabolism while successfully crossing the blood-brain barrier.

References

-

[2] Use of a Cyclometalated Iridium(III) Complex Containing a N∧C∧N-Coordinating Terdentate Ligand as a Catalyst for the α-Alkylation of Ketones and N-Alkylation of Amines with Alcohols (Supporting Information / NMR Data). ACS Publications. 2

-

[4] CN107778182B - 一种合成n-烷基芳胺的方法 (Method for Synthesizing N-alkyl Arylamines). Google Patents.4

-

[3] Use of a Cyclometalated Iridium(III) Complex Containing a N∧C∧N-Coordinating Terdentate Ligand as a Catalyst for the α-Alkylation of Ketones and N-Alkylation of Amines with Alcohols. The Journal of Organic Chemistry (2017). 3

-

[1] Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxylation Reagent nC4F9SO3CF3. The Journal of Organic Chemistry (2023). 1

Sources

N-Benzyl-4-(trifluoromethoxy)aniline: A Technical Guide to Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary

N-Benzyl-4-(trifluoromethoxy)aniline is a highly versatile secondary arylamine that serves as a privileged building block in modern medicinal chemistry and agrochemical development. Structurally, it combines a flexible benzylamine scaffold with a para-substituted trifluoromethoxy (-OCF₃) aniline ring. This unique combination imparts exceptional metabolic stability, tuned lipophilicity, and specific conformational geometry, making it an ideal intermediate for synthesizing complex kinase inhibitors and targeted therapeutics.

This whitepaper provides an in-depth analysis of its physicochemical properties, details self-validating synthetic protocols, and explores its mechanistic role in contemporary drug design.

Physicochemical Profiling & Structural Significance

The physical and chemical properties of N-Benzyl-4-(trifluoromethoxy)aniline are heavily dictated by the -OCF₃ group. Often referred to as a "super-halogen," the -OCF₃ moiety is a prominent bioisostere of the trifluoromethyl (-CF₃) group, offering distinct advantages in drug formulation (1)[1].

-

Metabolic Shielding: Positioning the -OCF₃ group at the para-position of the aniline ring effectively blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability for aniline derivatives[1].

-

Conformational Flexibility: Unlike the rigid -CF₃ group, the -OCF₃ oxygen acts as a hinge, allowing the trifluoromethyl unit to rotate orthogonally to the aromatic plane. This allows the molecule to adapt to and occupy complex hydrophobic pockets in target proteins.

Table 1: Core Physicochemical and Identification Data

| Parameter | Value |

| IUPAC Name | N-Benzyl-4-(trifluoromethoxy)aniline |

| CAS Registry Number | 150879-97-3 |

| Molecular Formula | C₁₄H₁₂F₃NO |

| Molecular Weight | 267.25 g/mol |

| Exact Mass | 267.0871 Da |

| Structural Scaffold | Secondary Arylamine |

Synthetic Methodologies

The synthesis of N-Benzyl-4-(trifluoromethoxy)aniline requires precise control over C-N bond formation. Below are two distinct pathways: a highly reliable traditional reductive amination, and a modern, green-chemistry "borrowing hydrogen" approach.

Pathway A: Reductive Amination (Standard Protocol)

This protocol utilizes sodium triacetoxyborohydride (STAB) to achieve high-yield, selective synthesis.

Step 1: Imine Condensation

-

Action: Combine 4-(trifluoromethoxy)aniline (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq). Stir at room temperature for 2 hours.

-

Causality: The weakly basic nature of the aniline nitrogen (suppressed by the strongly electron-withdrawing para-OCF₃ group) requires acid catalysis to activate the benzaldehyde carbonyl. Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and driving Schiff base formation without fully protonating the aniline nucleophile.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The aldehyde spot (visible under UV and active to 2,4-DNPH stain) should disappear, replaced by a new, less polar imine spot.

Step 2: Selective Reduction

-

Action: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Causality: STAB is explicitly chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetate ligands drastically reduce the nucleophilicity of the hydride. This prevents the premature reduction of any unreacted benzaldehyde into benzyl alcohol, allowing STAB to selectively reduce the protonated iminium ion intermediate to the target secondary amine.

Step 3: Quenching and Phase Separation

-

Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until CO₂ evolution ceases. Vigorously stir for 15 minutes. Extract with dichloromethane (DCM).

-

Causality: The mild base neutralizes the acetic acid and decomposes any unreacted hydride reagent. Crucially, it ensures the newly formed secondary amine is fully deprotonated (free base form), allowing it to partition cleanly into the organic phase.

Pathway B: Ruthenium-Catalyzed Borrowing Hydrogen (Green Alternative)

For scale-up or environmentally conscious synthesis, the "borrowing hydrogen" methodology substitutes benzaldehyde with benzyl alcohol. Using a Ruthenium(II) pre-catalyst, the alcohol is temporarily dehydrogenated to an aldehyde, which condenses with the aniline. The Ru-catalyst then returns the "borrowed" hydrogen to reduce the imine, generating water as the sole byproduct (3)[3].

Reaction Workflow Visualization

Fig 1: Reductive amination and borrowing hydrogen pathways for N-Benzyl-4-(trifluoromethoxy)aniline.

Applications in Targeted Therapeutics

The N-benzyl-4-(trifluoromethoxy)aniline substructure is a highly privileged motif in the design of targeted kinase inhibitors, primarily due to its ability to engage in critical hydrogen bonding while simultaneously filling deep hydrophobic pockets.

-

Bcr-Abl Kinase Inhibitors (CML Therapeutics): Derivatives of this compound are utilized as key building blocks in the synthesis of small molecule myristate inhibitors targeting Bcr-Abl, a chimeric tyrosine kinase responsible for Chronic Myeloid Leukemia (CML). The -OCF₃ substituted aniline moiety is crucial for anchoring the inhibitor within the hydrophobic myristate binding pocket, overcoming resistance mutations that render first-generation ATP-competitive inhibitors (like Imatinib) ineffective (4)[4].

-

DDR1 Inhibitors (Oncology & Fibrosis): Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase activated by collagen, heavily implicated in cancer metastasis and renal fibrosis. Compounds incorporating the N-benzyl-4-(trifluoromethoxy)aniline scaffold have been developed as potent DDR1 inhibitors. The secondary amine acts as a critical hydrogen bond donor/acceptor within the kinase hinge region, while the benzyl group provides necessary steric bulk for selectivity (5)[5].

References

-

Benchchem. "N-Benzyl-4-(trifluoromethoxy)aniline | 150879-97-3". Benchchem Product Database. 2

-

Benchchem. "2-Bromo-6-iodo-4-(trifluoromethoxy)aniline | 845866-77-5 (Mechanistic Investigations of Trifluoromethoxy Arenes)". Benchchem Product Database. 1

-

MDPI. "Effect of the Positioning of Metal Centers on a Cavitand in the Ruthenium-Catalyzed N-Alkylation of Amines". Molecules. 3

-

Google Patents. "US9670214B2 - Small molecule myristate inhibitors of Bcr-abl and methods of use". 4

-

Google Patents. "WO2015060373A1 - Quinazolinone and isoquinolinone derivative". 5

Sources

- 1. 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline | 845866-77-5 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Effect of the Positioning of Metal Centers on a Cavitand in the Ruthenium-Catalyzed N-Alkylation of Amines | MDPI [mdpi.com]

- 4. US9670214B2 - Small molecule myristate inhibitors of Bcr-abl and methods of use - Google Patents [patents.google.com]

- 5. WO2015060373A1 - Quinazolinone and isoquinolinone derivative - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of N-Benzyl-4-(trifluoromethoxy)aniline: Pathways, Mechanisms, and Protocols

Abstract: N-Benzyl-4-(trifluoromethoxy)aniline is a valuable fluorinated scaffold in synthetic chemistry, finding applications in the development of novel pharmaceuticals and advanced materials. The presence of the trifluoromethoxy group imparts unique electronic properties and metabolic stability, while the N-benzyl moiety offers a versatile point for further functionalization. This technical guide provides an in-depth analysis of the principal synthetic pathways for this compound. We will dissect the mechanistic underpinnings, evaluate critical experimental parameters, and provide field-proven protocols for two robust synthetic strategies: Reductive Amination and Palladium-Catalyzed Buchwald-Hartwig Amination. A comparative analysis is included to guide researchers in selecting the optimal pathway based on laboratory-specific constraints and desired outcomes.

Chapter 1: Introduction to N-Benzyl-4-(trifluoromethoxy)aniline

The target molecule, N-Benzyl-4-(trifluoromethoxy)aniline, combines two structurally significant pharmacophores. The 4-(trifluoromethoxy)aniline core is of great interest because the -OCF₃ group is a lipophilic hydrogen bond acceptor that can enhance metabolic stability and binding affinity. The N-benzyl group is a common structural motif in biologically active compounds and serves as a key synthetic handle.

The primary objective in synthesizing this secondary amine is to achieve selective mono-N-benzylation of 4-(trifluoromethoxy)aniline while minimizing common side products, such as the tertiary amine formed from over-alkylation or unreacted starting materials. The choice of synthetic route is therefore critical and depends on factors including substrate availability, required purity, scalability, and tolerance of functional groups.

Chapter 2: Pathway I: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its high efficiency and selectivity for mono-alkylation.[1] The strategy involves the initial reaction of 4-(trifluoromethoxy)aniline with benzaldehyde to form an N-benzylidene imine intermediate, which is subsequently reduced in situ to the desired N-benzyl amine.[2]

Principle and Mechanism

The reaction proceeds in two main stages:

-

Imine Formation: The nucleophilic nitrogen of the aniline attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by proton transfer and the elimination of a water molecule to yield the Schiff base (imine).[3] The formation of the imine is typically reversible and can be catalyzed by mild acid.

-

Reduction: A hydride-based reducing agent is introduced to selectively reduce the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final secondary amine.

The causality behind this pathway's success lies in the differential reactivity of the carbonyl and imine functionalities. By selecting an appropriate reducing agent, the imine can be reduced preferentially in the presence of the starting aldehyde.[2]

Key Experimental Parameters & Causality

-

Reducing Agent Selection : The choice of reductant is the most critical decision in this pathway.

-

Sodium Borohydride (NaBH₄) : A cost-effective and common choice. However, it can also reduce the starting benzaldehyde to benzyl alcohol, especially if added before imine formation is complete.[1] Its use requires careful control of reaction temperature, typically cooling the reaction in an ice bath before its portion-wise addition.[1]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) : A milder and more selective reducing agent. STAB is particularly effective at reducing the protonated iminium ion, which is more electrophilic than the starting aldehyde. This minimizes the formation of benzyl alcohol as a side product.[2]

-

Sodium Cyanoborohydride (NaBH₃CN) : Similar to STAB, it is selective for the iminium ion over the carbonyl group, especially at mildly acidic pH (4-5).[2] However, due to the toxicity of cyanide byproducts, it is often avoided in favor of STAB.

-

-

Solvent and pH : Protic solvents like methanol or ethanol are commonly used as they facilitate both imine formation and the action of borohydride reagents.[1] The reaction is often self-catalyzed, but a small amount of acetic acid can be added to accelerate imine formation.

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

4-(Trifluoromethoxy)aniline (1 equivalent)

-

Benzaldehyde (1.1 equivalents)

-

Methanol (anhydrous)

-

Sodium Borohydride (NaBH₄) (1.5 equivalents)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1 eq.) and benzaldehyde (1.1 eq.) in anhydrous methanol.

-

Stir the mixture at room temperature for 45-60 minutes to facilitate the formation of the intermediate imine. Progress can be monitored by Thin-Layer Chromatography (TLC).

-

Cool the reaction flask in an ice-water bath to 0-5 °C.

-

Slowly add sodium borohydride (1.5 eq.) in small portions over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the complete addition of NaBH₄, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the imine intermediate.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material via column chromatography.[4]

Data Summary: Reductive Amination

| Parameter | Condition | Rationale / Causality |

| Reactants | 4-(Trifluoromethoxy)aniline, Benzaldehyde | Primary amine and aldehyde for imine formation. |

| Reducing Agent | NaBH₄ or NaBH(OAc)₃ | NaBH(OAc)₃ offers higher selectivity, reducing side products.[2] |

| Solvent | Methanol, Ethanol, THF | Protic solvents like methanol are effective for both imine formation and reduction.[1] |

| Temperature | 0 °C to Room Temp. | Initial cooling is critical during NaBH₄ addition to control exotherm and prevent aldehyde reduction.[1] |

| Typical Yield | 75-90% | Highly dependent on the purity of starting materials and choice of reducing agent. |

Workflow Visualization: Reductive Amination

Chapter 3: Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5][6] It has revolutionized the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance, often succeeding where traditional methods fail.[5] For this synthesis, the reaction would couple 4-(trifluoromethoxy)aniline with a benzyl halide.

Principle and Mechanism

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism involves three key steps:[7][8]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the benzyl halide, forming a Pd(II) complex. This is often the rate-limiting step.[6]

-

Amine Coordination & Deprotonation : The 4-(trifluoromethoxy)aniline coordinates to the palladium center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination : The final step is the formation of the new C-N bond as the benzyl group and the amido group are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium intermediates and facilitates the key steps of the catalytic cycle.[5][9]

Key Experimental Parameters & Causality

-

Catalyst System (Precatalyst & Ligand) : This is the heart of the Buchwald-Hartwig reaction.

-

Palladium Precatalyst : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable palladacycle precatalysts.[8] Pd(II) precatalysts are often used for their stability and are reduced in situ to the active Pd(0) species.[8]

-

Ligand : Sterically hindered, electron-rich phosphine ligands are essential. They promote oxidative addition and, crucially, the final reductive elimination step. Generations of ligands have been developed, with modern biaryl phosphines (e.g., XPhos, SPhos) offering high reactivity for a wide range of substrates.[5][9] Bidentate ligands like BINAP and DPPF were early breakthroughs that improved reaction rates and yields.[5]

-

-

Base : A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice. Weaker bases like K₂CO₃ can be used but may require higher temperatures or more active catalyst systems.[7]

-

Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent catalyst poisoning and unwanted side reactions.[7] The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure adapted for the target synthesis.

Materials:

-

4-(Trifluoromethoxy)aniline (1 equivalent)

-

Benzyl Bromide (1.2 equivalents)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

-

Anhydrous Toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere.

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous toluene via syringe, followed by 4-(trifluoromethoxy)aniline and then benzyl bromide.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Wash the filter cake with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[10]

Data Summary: Buchwald-Hartwig Amination

| Parameter | Condition | Rationale / Causality |

| Catalyst | Pd(OAc)₂ / Biaryl Phosphine Ligand | The ligand's steric bulk and electron-donating ability are crucial for catalytic activity.[5][9] |

| Base | NaOtBu, K₃PO₄ | A strong, non-nucleophilic base is required for amine deprotonation.[7] |

| Solvent | Toluene, Dioxane (Anhydrous) | Aprotic, anhydrous conditions are essential to protect the catalyst system.[7] |

| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen. |

| Typical Yield | 80-95% | Generally provides high yields for a broad range of substrates.[5] |

Mechanism Visualization: Buchwald-Hartwig Catalytic Cycle

Chapter 5: Purification and Characterization

Regardless of the chosen pathway, the crude product will require purification to remove unreacted starting materials, catalysts, and side products.

Purification by Column Chromatography

Column chromatography is the most effective method for purifying N-benzyl-4-(trifluoromethoxy)aniline. [4]The separation is based on the differential polarity of the components in the crude mixture.

Protocol Outline:

-

Solvent System Selection : Determine an appropriate mobile phase using TLC. A mixture of hexane and ethyl acetate is a common starting point. The ideal system should provide a retention factor (R_f) of 0.2-0.4 for the desired product. [4]2. Column Packing : Prepare a slurry of silica gel in the least polar eluent (e.g., hexane) and carefully pack the column to avoid air bubbles. [4]3. Sample Loading : Dissolve the crude product in a minimal amount of solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.

-

Elution : Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate. The less polar N,N-dibenzyl impurity (if present) will elute first, followed by the desired product. Unreacted 4-(trifluoromethoxy)aniline, being more polar, will elute last. [1]5. Fraction Collection : Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Isolation : Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product. [4]

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) : To confirm the molecular structure.

-

Mass Spectrometry (MS) : To confirm the molecular weight.

-

Melting Point Analysis : To assess purity.

References

-

Rowe, M., et al. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition. [Online] Available at: [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2013). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-“Clickable” Chitooligosaccharides. Bioconjugate Chemistry. [Online] Available at: [Link] [11]11. Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link] [12]12. Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Online] Available at: [Link]

-

Royal Society of Chemistry. (2020). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. [Online] Available at: [Link] [9]14. MDPI. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules. [Online] Available at: [Link] [8]15. Organic Syntheses. benzalaniline. [Online] Available at: [Link] [13]16. Royal Society of Chemistry. (2025). Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF catalyst. [Online] Available at: [Link]

-

ResearchGate. (2026). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. [Online] Available at: [Link]

- Google Patents. (2020). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Online] Available at: [Link] [2]26. PMC. (2019). Enantioselective Benzylation and Allylation of α-Trifluoromethoxy Indanones under Phase-Transfer Catalysis. [Online] Available at: [Link]

-

Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Online] Available at: [Link]

-

NTU Scholars. (2006). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. [Online] Available at: [Link]

-

ResearchGate. (2022). Reductive aminations of aldehydes with aniline (Aq‐Fe, NaBH4, CPME, 40... | Download Scientific Diagram. [Online] Available at: [Link]

-

AIR Unimi. (2016). B(C6F5)3‑Catalyzed Reductive Amination using Hydrosilanes. [Online] Available at: [Link]

-

Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Online] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Mechanistic Mastery: The Synthesis and Reactivity of N-Benzyl-4-(trifluoromethoxy)aniline

Executive Summary

The synthesis of N-benzyl-4-(trifluoromethoxy)aniline represents a fundamental transformation in medicinal chemistry and agrochemical development. The presence of the trifluoromethoxy (–OCF₃) group introduces unique electronic and steric parameters that significantly alter the reactivity of the aniline core. This technical guide provides an in-depth mechanistic analysis of the preferred synthetic route—direct reductive amination—detailing the causality behind reagent selection, the thermodynamic influence of the –OCF₃ substituent, and a self-validating experimental protocol designed to prevent common failure modes such as over-alkylation and premature aldehyde reduction.

Mechanistic Pathway: Direct Reductive Amination

While direct N-alkylation of 4-(trifluoromethoxy)aniline with benzyl bromide is possible via an S_N2 mechanism, it is notoriously prone to over-alkylation, yielding undesired N,N-dibenzyl tertiary amines. To achieve strict mono-alkylation, reductive amination with benzaldehyde is the gold standard[1].

The Electronic Influence of the Trifluoromethoxy Group

The –OCF₃ group is a highly unique substituent. While the oxygen atom possesses lone pairs that could theoretically donate electron density via resonance (+R effect), the extreme electronegativity of the three fluorine atoms creates a dominant electron-withdrawing inductive effect (–I effect)[2].

This strong inductive withdrawal pulls electron density away from the aromatic ring, which in turn decreases the electron density on the primary amine nitrogen. Consequently, the nucleophilicity of 4-(trifluoromethoxy)aniline is significantly lower than that of an unsubstituted aniline[3]. This electronic deactivation makes the initial nucleophilic attack on the benzaldehyde carbonyl carbon the rate-limiting step of the reaction.

Electronic effects of the -OCF3 group dictating catalytic requirements.

Imine Formation and Dehydration

Because of the reduced nucleophilicity of the amine, the reaction requires acid catalysis. The addition of a mild Brønsted acid, such as glacial acetic acid (AcOH), protonates the carbonyl oxygen of the benzaldehyde. This increases the electrophilicity of the carbonyl carbon, compensating for the poor nucleophilicity of the aniline and facilitating the formation of the hemiaminal intermediate. Subsequent acid-catalyzed dehydration (loss of H₂O) yields the imine (Schiff base), which exists in equilibrium with its highly electrophilic iminium ion in the acidic medium.

Selective Hydride Reduction

The choice of reducing agent is critical. Using standard sodium borohydride (NaBH₄) often leads to reaction failure; NaBH₄ is highly reactive and will rapidly reduce the benzaldehyde to benzyl alcohol before the slow imine formation can occur[1].

Instead, Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized[4]. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making NaBH(OAc)₃ a much milder hydride donor. It is unreactive toward aldehydes and ketones but highly selective for the rapid reduction of the protonated iminium ion, driving the equilibrium forward to yield the final secondary amine[1].

Logical workflow of the direct reductive amination pathway.

Quantitative Electronic and Kinetic Parameters

To understand the causality behind the synthetic design, it is essential to compare the thermodynamic and kinetic parameters of the starting material against a standard aniline baseline[2].

| Parameter | Aniline (Baseline) | 4-(Trifluoromethoxy)aniline | Mechanistic Impact |

| pKa (Conjugate Acid) | 4.63 | < 4.0 | Reduced basicity; lone pair is less available for nucleophilic attack. |

| Hammett Constant ( σp ) | 0.00 | 0.35 | Strong electron withdrawal (–I effect) deactivates the aromatic ring. |

| Hansch Lipophilicity ( π ) | 0.00 | 1.04 | Significantly increases the lipophilicity and membrane permeability of the final product. |

| Imine Formation Rate | Fast | Slower (Rate-Limiting) | Necessitates the use of AcOH to activate the electrophile and a selective reductant. |

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. By isolating the imine formation step from the reduction step (a stepwise one-pot approach), the chemist can analytically verify the completion of the rate-limiting step before committing the reducing agent, thereby eliminating the risk of competitive aldehyde reduction.

Reagents & Materials:

-

4-(Trifluoromethoxy)aniline (1.0 equiv, 10.0 mmol)

-

Benzaldehyde (1.05 equiv, 10.5 mmol)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15.0 mmol)

-

Glacial Acetic Acid (1.0 equiv, 10.0 mmol)

-

Anhydrous 1,2-Dichloroethane (DCE) (30 mL)

Step-by-Step Workflow:

-

Electrophile Activation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-(trifluoromethoxy)aniline and benzaldehyde in anhydrous DCE. Add glacial acetic acid dropwise.

-

Causality: The anhydrous environment prevents premature hydrolysis of the forming imine. The acetic acid selectively protonates the benzaldehyde, bridging the reactivity gap caused by the deactivated aniline.

-

-

Condensation & Validation: Stir the reaction mixture at room temperature for 2 hours.

-

Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench with NaHCO₃, and analyze via Thin-Layer Chromatography (TLC) or LC-MS. Do not proceed until the complete consumption of the aniline and the appearance of the imine intermediate is confirmed.

-

-

Selective Reduction: Cool the flask to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 15 minutes.

-

Causality: Portion-wise addition controls the exothermic hydride transfer. The temperature control ensures that the mild NaBH(OAc)₃ exclusively targets the highly reactive iminium ion without touching any residual trace benzaldehyde.

-

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

-

Quenching & Workup: Slowly pour the reaction mixture into 50 mL of saturated aqueous NaHCO₃. Stir vigorously until gas evolution (H₂) ceases.

-

Causality: The basic quench neutralizes the acetic acid and safely decomposes any unreacted borohydride reagents, preventing the formation of toxic boron byproducts during solvent extraction.

-

-

Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield pure N-benzyl-4-(trifluoromethoxy)aniline.

References

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent Beilstein Journal of Organic Chemistry URL:[Link]

-

Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

-

Amine synthesis by reductive amination (reductive alkylation) Organic Chemistry Portal URL:[Link]

Sources

Navigating the Physicochemical Landscape: Solubility Profiling of N-Benzyl-4-(trifluoromethoxy)aniline in Drug Development

Executive Summary

In contemporary drug discovery, the incorporation of fluorinated motifs is a masterclass in modulating pharmacokinetics and target engagement. N-Benzyl-4-(trifluoromethoxy)aniline represents a highly lipophilic, weakly basic secondary amine. As a Senior Application Scientist, I frequently encounter compounds of this class where exceptional target affinity is bottlenecked by poor physicochemical properties.

This technical guide deconstructs the solubility profile of N-Benzyl-4-(trifluoromethoxy)aniline across various solvent systems. By establishing the mechanistic causality behind its solvation behavior, we provide self-validating protocols for empirical measurement and strategic formulation, ensuring that researchers can confidently handle this compound in both in vitro and in vivo workflows.

Structural Causality: The Mechanics of Solvation

To predict and manipulate the solubility of N-Benzyl-4-(trifluoromethoxy)aniline, we must first dissect its molecular architecture. The solubility of any small molecule is dictated by the energy required to break its crystal lattice versus the energy gained by solvent-solute interactions.

-

The Trifluoromethoxy (-OCF3) Group: Often termed a "super-halogen," the -OCF3 group is intensely lipophilic. It possesses a Hansch parameter ( π ) of +1.04, which drastically increases the overall partition coefficient (LogP) of the molecule, driving it into lipid-like phases rather than aqueous media[1]. Furthermore, its strong electron-withdrawing nature pulls electron density away from the aromatic ring.

-

The Aniline Core: Aniline derivatives are inherently soluble in organic solvents due to low polarity but exhibit limited aqueous solubility[2]. The electron-withdrawing effect of the para-OCF3 group delocalizes the lone pair on the amine nitrogen, significantly depressing its pKa (estimated < 4.0). Consequently, the molecule remains unprotonated (neutral) at physiological pH (7.4), eliminating the possibility of ion-dipole interactions with water.

-

The Benzyl Substituent: The addition of a bulky, hydrophobic benzyl group further disrupts potential hydrogen bonding with aqueous media, cementing the molecule's preference for non-polar or polar aprotic environments.

Logical relationship between molecular structure and solubility profile.

Solvent Matrix: Quantitative Solubility Profiling

Based on the thermodynamic principles of fluorinated anilines, the solubility of N-Benzyl-4-(trifluoromethoxy)aniline exhibits a stark dichotomy between aqueous and organic media. The table below synthesizes the solubility behavior across standard laboratory and formulation solvents.

| Solvent Class | Specific Solvent | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Aqueous | Water / PBS (pH 7.4) | < 0.01 | Lack of ionization; high lipophilicity repels water molecules. |

| Aqueous Buffer | SGF (pH 1.2) | 0.1 - 0.5 | Slight protonation of the secondary amine at highly acidic pH marginally improves solvation. |

| Polar Aprotic | DMSO | > 50.0 | High dielectric constant and ability to disrupt hydrophobic interactions make it the optimal stock solvent. |

| Polar Protic | Ethanol / Methanol | 10.0 - 25.0 | Moderate solubility; the alcohol hydrocarbon chain interacts with the benzyl/phenyl rings. |

| Non-Polar Organic | Dichloromethane (DCM) | > 100.0 | "Like dissolves like." The non-polar nature perfectly matches the lipophilic -OCF3 and aromatic rings. |

| Formulation | PEG-400 / Tween-80 | 5.0 - 15.0 | Surfactants form micelles, encapsulating the hydrophobic compound for in vivo dosing. |

Self-Validating Protocol: Thermodynamic Solubility Determination

Kinetic solubility assays often overestimate solubility due to supersaturation and the formation of metastable amorphous states[3]. For highly lipophilic compounds like N-Benzyl-4-(trifluoromethoxy)aniline, a Thermodynamic Shake-Flask LC-MS/MS Protocol is mandatory. This method ensures equilibrium is reached with the lowest-energy crystalline form.

Step-by-Step Methodology & Causality

-

Solid Dispensing: Weigh 2 mg of crystalline N-Benzyl-4-(trifluoromethoxy)aniline into a glass vial.

-

Causality: Glass is used because highly lipophilic compounds exhibit massive non-specific binding (NSB) to polypropylene plastics, which would artificially lower the measured concentration in the supernatant.

-

-

Buffer Addition: Add 1 mL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration: Incubate the suspension at 37°C on an orbital shaker at 250 rpm for 24 to 48 hours.

-

Causality: 24+ hours are required to overcome the activation energy of dissolution for highly stable crystal lattices, ensuring true thermodynamic equilibrium is reached.

-

-

Phase Separation (Critical Step): Centrifuge the sample at 15,000 x g for 15 minutes.

-

Causality: Do NOT use syringe filters (e.g., PTFE or PVDF). The highly hydrophobic -OCF3 and benzyl groups will adsorb to the filter membrane, causing false-negative solubility readings. Centrifugation safely pellets the undissolved solid without introducing a high-surface-area binding hazard.

-

-

Supernatant Extraction & Dilution: Carefully extract 50 µL of the supernatant and immediately dilute it 1:100 in Acetonitrile.

-

Causality: Immediate dilution in a strong organic solvent prevents precipitation of the compound when the sample temperature drops from the 37°C incubator to room temperature.

-

-

Quantification: Analyze via LC-MS/MS against a standard curve prepared in 100% DMSO.

-

Self-Validation (QC): Analyze the remaining solid pellet via X-ray Powder Diffraction (XRPD).

-

Causality: This creates a closed-loop validation system. It confirms whether the compound remained in its original crystalline form or transitioned into a less soluble hydrate/solvate during the 24-hour incubation.

-

Self-validating thermodynamic shake-flask solubility workflow.

Formulation Strategies for Biological Assays

When advancing N-Benzyl-4-(trifluoromethoxy)aniline into in vitro biological assays (e.g., kinase inhibition assays[4]), its poor aqueous solubility necessitates strategic formulation:

-

DMSO Stock Protocols: Always prepare a 10 mM or 50 mM master stock in 100% anhydrous DMSO. Keep the final assay concentration of DMSO below 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.

-

Acoustic Dispensing: Use ECHO acoustic liquid handling to transfer nanoliter volumes of the DMSO stock directly into the aqueous assay buffer. This minimizes the transient high-concentration gradients that trigger rapid, irreversible precipitation.

References

- Source: MDPI (Molecules)

- The Solubility of Aniline Source: ChemicalBook URL

- Source: ACS.

- Source: PMC (NIH)

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzyl-4-(trifluoromethoxy)aniline: Comprehensive Spectroscopic Characterization and Analytical Workflows

Executive Summary & Strategic Context

In contemporary medicinal chemistry and agrochemical development, the trifluoromethoxy (–OCF₃) group is frequently deployed as a "super-halogen" or "pseudo-halogen." It imparts unique physicochemical properties to molecular scaffolds, most notably enhancing metabolic stability against cytochrome P450 enzymes and significantly increasing lipophilicity without the steric bulk of larger alkyl groups[1][2].

N-Benzyl-4-(trifluoromethoxy)aniline (Chemical Formula: C₁₄H₁₂F₃NO; MW: 267.25 g/mol ) serves as a privileged building block and a highly informative model compound for understanding the spectroscopic behavior of –OCF₃ functionalized secondary anilines. This technical guide provides an authoritative synthesis protocol, mechanistic insights, and a rigorously assigned spectroscopic profile (NMR, IR, MS) to aid researchers in the structural validation of this and related fluorinated pharmacophores.

Synthetic Methodology & Mechanistic Insights

The most efficient and chemoselective route to N-Benzyl-4-(trifluoromethoxy)aniline is the reductive amination of benzaldehyde with 4-(trifluoromethoxy)aniline.

The Choice of Reducing Agent: Causality in Reaction Design

While sodium borohydride (NaBH₄) is a common reducing agent, it is excessively reactive and will prematurely reduce the starting benzaldehyde to benzyl alcohol. To achieve a self-validating, one-pot reaction, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice[3][4]. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, rendering it unreactive toward aldehydes and ketones at room temperature. It selectively reduces the more electrophilic iminium/imine intermediate formed in situ, ensuring high yields of the secondary amine without over-alkylation to the tertiary amine[4].

Reaction Workflow Diagram

Reductive amination pathway for N-Benzyl-4-(trifluoromethoxy)aniline synthesis.

Spectroscopic Characterization

The following data represents the expected analytical profile for highly pure N-Benzyl-4-(trifluoromethoxy)aniline, synthesized and isolated via the protocols described in Section 4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The –OCF₃ group exerts a strong electron-withdrawing inductive effect (-I) but can donate electron density via resonance (+R) through the oxygen lone pairs. This dual nature heavily dictates the chemical shifts of the aniline ring.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment / Causality |

|---|---|---|---|---|

| 4.10 | br s | 1H | - | N-H : Broadened by quadrupolar relaxation of ¹⁴N and chemical exchange. |

| 4.35 | s | 2H | - | CH₂ (Benzylic) : Deshielded by the adjacent phenyl ring and electronegative nitrogen. |

| 6.55 | d | 2H | 8.8 | Ar-H (Aniline C2, C6) : Ortho to the strongly electron-donating -NH- group (shielded). |

| 7.05 | d | 2H | 8.8 | Ar-H (Aniline C3, C5) : Ortho to the -OCF₃ group. The AB-quartet pattern confirms para-substitution. |

| 7.25 – 7.40 | m | 5H | - | Ar-H (Benzyl) : Monosubstituted benzene ring multiplet. |

Table 2: ¹³C & ¹⁹F NMR Data (100 MHz / 376 MHz, CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Assignment |

|---|---|---|---|---|

| ¹⁹F | -58.5 | s | - | -OCF₃ : Characteristic sharp singlet for aryl trifluoromethoxy groups[5][6]. |

| ¹³C | 120.5 | q | ¹JCF ≈ 256 | -OCF₃ : Massive primary C-F scalar coupling. |

| ¹³C | 141.0 | q | ³JCF ≈ 2.0 | Aniline C4 (ipso to OCF₃) : Long-range coupling across the oxygen atom[6]. |

| ¹³C | 146.5 | s | - | Aniline C1 (ipso to NH) |

| ¹³C | 48.5 | s | - | Benzylic CH₂ |

Infrared (IR) Spectroscopy (ATR)

IR spectroscopy is critical for confirming the presence of the –OCF₃ group and the secondary amine.

-

3420 cm⁻¹ (m, sharp): N-H stretching vibration (secondary amine).

-

3030 cm⁻¹ (w): Aromatic C-H stretching.

-

2920, 2850 cm⁻¹ (w): Aliphatic C-H stretching (benzylic CH₂).

-

1615, 1520 cm⁻¹ (s): Aromatic C=C ring stretching.

-

1250 – 1150 cm⁻¹ (vs, broad): C-F stretching of the –OCF₃ group. This is typically the most intense band in the spectrum, often masking the C-O stretch (~1210 cm⁻¹).

Mass Spectrometry (LC-MS / ESI+)

Under Electrospray Ionization (ESI+), the molecule readily protonates at the secondary amine.

-

[M+H]⁺ m/z 268.09: Base peak, confirming the intact molecular weight.

-

Fragmentation Dynamics: Collision-Induced Dissociation (CID) primarily targets the benzylic C-N bond, which is the weakest link in this scaffold.

Primary mass spectrometry (ESI+) fragmentation pathways for the target compound.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step protocol includes built-in validation checkpoints.

Synthesis Procedure (Reductive Amination)

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethoxy)aniline (1.0 equiv, 10 mmol, 1.77 g) and benzaldehyde (1.05 equiv, 10.5 mmol, 1.11 g) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

-

Imine Formation: Add glacial acetic acid (1.0 equiv, 10 mmol) to the mixture. Causality: The mild acid catalyzes the formation of the imine by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack by the aniline[7]. Stir at room temperature for 1 hour.

-

Reduction: Cool the flask to 0 °C using an ice bath. Slowly add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 15 mmol, 3.18 g) in small portions over 15 minutes to control the mild exotherm[3].

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting aniline (UV active, lower Rf) should disappear, replaced by a new, less polar spot (the secondary amine).

-

Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Causality: This neutralizes the acetic acid and destroys unreacted borohydride, preventing emulsion formation during extraction.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:Ethyl Acetate) to yield the pure N-Benzyl-4-(trifluoromethoxy)aniline as a pale yellow oil.

Analytical Sample Preparation

-

NMR: Dissolve 10-15 mg of the purified product in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Ensure the sample is free of particulate matter by filtering through a glass wool plug if necessary.

-

LC-MS: Prepare a 1 mg/mL stock solution in HPLC-grade Acetonitrile. Dilute 10 μL of this stock into 1 mL of 50:50 Acetonitrile:Water (with 0.1% Formic Acid) to promote ionization in the ESI source[3].

Conclusion

The characterization of N-Benzyl-4-(trifluoromethoxy)aniline requires a multi-modal analytical approach. The highly electronegative yet resonance-capable –OCF₃ group creates distinct signatures across ¹H, ¹³C, and ¹⁹F NMR spectra, most notably the ~ -58.5 ppm singlet in ¹⁹F NMR and the massive ¹JCF coupling in ¹³C NMR. By utilizing chemoselective reductive amination with NaBH(OAc)₃, researchers can reliably synthesize this scaffold, providing a robust foundation for the development of advanced, metabolically stable fluorinated therapeutics.

References

-

Boston University. "Reductive Amination Reaction." OpenBU,[Link]

-

Beilstein Journal of Organic Chemistry. "Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow." Beilstein Journals,[Link]

-

Semantic Scholar. "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity." Semantic Scholar,[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Chloro-5-(trifluoromethoxy)benzoic acid | 433926-46-6 | Benchchem [benchchem.com]

- 3. DSpace [open.bu.edu]

- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

The Strategic Utility of N-Benzyl-4-(trifluoromethoxy)aniline in Modern Drug Discovery and Synthetic Methodology

Executive Summary As a Senior Application Scientist, I frequently encounter chemical building blocks that offer single-dimensional utility. However, N-Benzyl-4-(trifluoromethoxy)aniline (CAS: 150879-97-3) [[1]]() stands out as a highly versatile, dual-advantage scaffold. By combining the unique electronic and lipophilic properties of a para-trifluoromethoxy (-OCF3) group with the synthetic flexibility of an N-benzyl secondary amine, this molecule serves as a critical intermediate in targeted therapeutics and advanced catalytic research. This whitepaper deconstructs the physicochemical rationale behind its use, explores its applications in medicinal chemistry, and provides self-validating experimental protocols for its synthesis and functionalization.

Structural Profiling: The Dual-Advantage Scaffold

To understand the utility of N-Benzyl-4-(trifluoromethoxy)aniline, we must first analyze the causality behind its structural components.

The -OCF3 group is not merely a fluorinated ether; it is governed by the generalized anomeric effect2. The lone pairs on the oxygen atom delocalize into the strongly electron-withdrawing σ

- orbitals of the C-F bonds. This resonance strengthens the C-O bond while weakening the C-F bonds, forcing the -OCF3 group into an orthogonal conformation relative to the aromatic ring. Consequently, it imparts exceptional metabolic stability and high lipophilicity without the severe electron-withdrawing deactivation seen with -CF3 groups.

Quantitative Comparison of Substituent Effects

When designing drug candidates, optimizing the partition coefficient (lipophilicity) is critical for membrane permeability. The table below summarizes why the -OCF3 moiety is often preferred over traditional substituents [[3]]():

| Substituent | Lipophilicity ( π ) | Electronic Effect | Application Rationale |

| -OCH3 | -0.20 | Electron Donating | Prone to oxidative metabolism (O-dealkylation). |

| -CF3 | 0.88 | Electron Withdrawing | Highly stable, but can reduce target binding affinity. |

| -OCF3 | 1.04 | Strongly Electronegative | High lipophilicity; resists P450-mediated cleavage. |

| -SCF3 | 1.44 | Highly Lipophilic | Useful for extreme BBB penetration, but less stable. |

Strategic Applications in Medicinal Chemistry

The N-benzyl and -OCF3 functional groups make this molecule an ideal precursor for several high-value therapeutic targets:

-

Kinase Inhibitors (Oncology): The -OCF3 group is frequently utilized to occupy deep, hydrophobic pockets in kinase domains. For example, derivatives of this scaffold are critical in the synthesis of allosteric myristate-pocket inhibitors of the Bcr-Abl kinase , used to combat resistance in Chronic Myeloid Leukemia (CML) [[4]](). Similarly, it serves as a building block for DDR1 (Discoidin Domain Receptor 1) inhibitors , which are targeted for cancer metastasis and severe fibrosis 5.

-

CNS and Neurological Targets: The high π value (1.04) of the -OCF3 group facilitates Blood-Brain Barrier (BBB) penetration. N-benzyl aniline derivatives are actively researched as high-affinity ligands for Trace Amine-Associated Receptors (TAAR1) , offering novel pathways for treating schizophrenia, bipolar disorder, and ADHD 6.

Advanced Synthetic Methodologies

A. Regioselective Electrophilic Aromatic Substitution (EAS)

In synthetic workflows, controlling regioselectivity is paramount. The N-Benzyl-4-(trifluoromethoxy)aniline scaffold presents a highly predictable EAS profile. The secondary amine (-NHBn) is a powerful activating, ortho/para-directing group. However, because the para position is firmly blocked by the -OCF3 group, incoming electrophiles (such as halogens) are strictly directed to the ortho positions (C2 and C6) [[7]]().

Caption: Logical flow of synergistic directing effects forcing exclusive ortho-substitution.

B. Ruthenium-Catalyzed "Borrowing Hydrogen" N-Alkylation

Traditionally, synthesizing this molecule required reductive amination using stoichiometric, moisture-sensitive hydrides (e.g., NaBH4), generating significant chemical waste. Modern green chemistry utilizes the "Borrowing Hydrogen" methodology. A Ruthenium(II) catalyst temporarily "borrows" hydrogen from benzyl alcohol to form benzaldehyde in situ. The aldehyde condenses with 4-(trifluoromethoxy)aniline to form an imine, and the Ru-hydride intermediate subsequently returns the hydrogen to reduce the imine, yielding the final product with water as the sole byproduct [[8]](), 9.

Caption: Mechanistic cycle of Ru-catalyzed borrowing hydrogen for C-N bond formation.

Validated Experimental Workflows

As an application scientist, I emphasize that a protocol is only as good as its built-in validation. The following methodologies include specific analytical checkpoints to ensure the reaction is proceeding mechanistically as intended.

Protocol 1: Synthesis via Ru-Catalyzed Borrowing Hydrogen

Causality: We utilize[Ru(p-cymene)Cl2]2 as a pre-catalyst because its robust ligand framework withstands the 120 °C temperatures required for the thermodynamic dehydrogenation of the alcohol 8.

-

Preparation: In an oven-dried Schlenk tube under argon, combine 4-(trifluoromethoxy)aniline (1.0 mmol), benzyl alcohol (1.2 mmol), KOtBu (0.2 mmol, to assist in catalyst activation), and [Ru(p-cymene)Cl2]2 (2 mol%).

-

Activation & Dehydrogenation: Heat the neat mixture to 120 °C.

-

Self-Validation Checkpoint 1 (t = 1h): Withdraw a 5 µL aliquot and analyze via GC-MS. You must observe the presence of benzaldehyde (m/z 106) and the intermediate imine (m/z 265). If benzaldehyde is absent, the Ru-hydride transfer cycle has failed; check your argon line for oxygen contamination.

-

-

Condensation & Reduction: Continue heating for an additional 3 hours.

-

Self-Validation Checkpoint 2 (t = 4h): GC-MS should show the complete disappearance of the imine peak and the emergence of the final product peak (m/z 267) 9.

-

-

Isolation: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of silica to remove the ruthenium catalyst, and concentrate in vacuo.

Protocol 2: Regioselective Ortho-Bromination

Causality: We choose N-Bromosuccinimide (NBS) over Br2 gas. NBS provides a controlled, low steady-state concentration of electrophilic Br+, which prevents the oxidative degradation of the sensitive secondary amine while exploiting the synergistic ortho-directing effects 7.

-

Preparation: Dissolve N-Benzyl-4-(trifluoromethoxy)aniline (1.0 mmol) in anhydrous DMF (5 mL) and cool to 0 °C in an ice bath.

-

Electrophilic Addition: Add NBS (1.05 mmol for monobromination) portion-wise over 15 minutes. Keep the reaction shielded from light to prevent radical pathway interference.

-

Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Validation & Workup: Quench with aqueous sodium thiosulfate to neutralize unreacted NBS. Extract with diethyl ether.

-

Self-Validation Checkpoint (1H-NMR in CDCl3): The starting material exhibits a highly symmetric AA'BB' splitting pattern in the aromatic region (approx. 6.5–7.0 ppm) for the aniline ring. Successful ortho-bromination breaks this symmetry. You will observe the disappearance of the symmetric ortho-protons and the emergence of an AMX or ABX spin system, confirming strict regiocontrol at the C2 position.

-

References

-

[3] Advances in the Development of Trifluoromethoxylation Reagents. MDPI. 3

-

[2] α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. ACS Publications. 2

-

[1] N-Benzyl-4-(trifluoromethoxy)aniline | 150879-97-3. Benchchem. 1

-

[7] 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline | 845866-77-5. Benchchem. 7

-

[8] Effect of the Positioning of Metal Centers on a Cavitand in the Ruthenium-Catalyzed N-Alkylation of Amines. MDPI. 8

-

[5] WO2015060373A1 - Quinazolinone and isoquinolinone derivative. Google Patents. 5

-

[6] US 2008/0119535 A1 - Trace amino associated receptors (TAARs). Googleapis. 6

-

[4] US9670214B2 - Small molecule myristate inhibitors of Bcr-abl and methods of use. Google Patents. 4

-

[9] Ruthenium(II) Complexes of Heteroditopic N-Heterocyclic Carbene Ligands. ACS Publications. 9

Sources

- 1. N-Benzyl-4-(trifluoromethoxy)aniline | 150879-97-3 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. US9670214B2 - Small molecule myristate inhibitors of Bcr-abl and methods of use - Google Patents [patents.google.com]

- 5. WO2015060373A1 - Quinazolinone and isoquinolinone derivative - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline | 845866-77-5 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-Benzyl-4-(trifluoromethoxy)aniline: Synthesis, Properties, and Applications

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

N-Benzyl-4-(trifluoromethoxy)aniline represents a confluence of two strategically important structural motifs in modern drug discovery: the N-benzyl aniline core and the trifluoromethoxy substituent. The N-benzyl aniline framework is a versatile scaffold found in a variety of biologically active compounds, offering a combination of rigidity and conformational flexibility that is conducive to potent and selective interactions with a range of biological targets. The trifluoromethoxy group, a bioisostere of the methoxy group, has gained significant traction in medicinal chemistry for its unique electronic properties and its profound impact on the pharmacokinetic profile of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of N-Benzyl-4-(trifluoromethoxy)aniline, with a focus on the scientific rationale behind its utilization in contemporary research and development.

The Strategic Advantage of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of a lead compound. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[1] The replacement of a metabolically susceptible methoxy group with a trifluoromethoxy group can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability. Furthermore, the lipophilic character of the -OCF3 group can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[1]

Synthetic Strategies: The Path to N-Benzyl-4-(trifluoromethoxy)aniline

The synthesis of N-Benzyl-4-(trifluoromethoxy)aniline is most commonly achieved through a reductive amination reaction between 4-(trifluoromethoxy)aniline and benzaldehyde. This robust and high-yielding method is a cornerstone of secondary amine synthesis in organic chemistry.

Precursor Synthesis: 4-(Trifluoromethoxy)aniline

The journey to the target molecule begins with the synthesis of its key precursor, 4-(trifluoromethoxy)aniline. The first aryl trifluoromethyl ethers were prepared by L. Yagupol'skii in 1955, paving the way for the development of a wide range of trifluoromethoxy-substituted compounds.[2]

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)aniline

Materials:

-

4-Bromotrifluoromethoxybenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

1,2-Dibromoethane

-

An oxazepane derivative (as the aminating agent)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

-

To a flame-dried 25 mL round-bottom flask, add activated magnesium turnings (1.5 equivalents) and 5 mL of anhydrous THF.

-

Add two drops of 1,2-dibromoethane to initiate the Grignard reaction.

-

After 5 minutes, slowly add a solution of 4-bromotrifluoromethoxybenzene (1.0 equivalent) in 5 mL of anhydrous THF to the magnesium suspension at room temperature. A mild exotherm will be observed.

-

After the formation of the Grignard reagent is complete, transfer 1 mmol of the reagent to another flame-dried reaction flask.

-

Dilute the solution with 3 mL of anhydrous toluene and cool to the desired temperature.

-

Add a solution of an appropriate oxazepane (1.2 equivalents) in 1 mL of anhydrous toluene.

-

Maintain the reaction at the chosen temperature for a specified time, then quench the reaction with saturated aqueous NH4Cl.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield 4-(trifluoromethoxy)aniline.

Reductive Amination: The Key Transformation

Reductive amination is a highly efficient method for the formation of C-N bonds and is widely used in the synthesis of secondary and tertiary amines.[3] The reaction proceeds through the initial formation of an imine intermediate from the condensation of an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis of N-Benzyl-4-(trifluoromethoxy)aniline via Reductive Amination

Materials:

-

4-(Trifluoromethoxy)aniline

-

Benzaldehyde

-

Methanol (or another suitable solvent like THF)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1 equivalent) and benzaldehyde (1-1.2 equivalents) in methanol.[3]

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10°C.[3]

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.[3]

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).[3]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

-